molecular formula C6H10N4S B2884112 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea CAS No. 1004451-60-8

1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B2884112
CAS No.: 1004451-60-8
M. Wt: 170.23
InChI Key: IDPCSJVPBANTPJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazol-4-yl)thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-4-5(9-6(7)11)3-8-10(4)2/h3H,1-2H3,(H3,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPCSJVPBANTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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